molecular formula C16H15N5O4 B2739050 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid CAS No. 878736-39-1

2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid

Cat. No. B2739050
CAS RN: 878736-39-1
M. Wt: 341.327
InChI Key: JVLKREACSGWUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mannich Reaction for Synthesis

    A study explored the Mannich reaction as a route for synthesizing tetrahydro pyrimido benzimidazolyl coumarins, highlighting innovative synthetic pathways involving related chemical structures. The compounds exhibited promising anti-inflammatory activity, suggesting potential applications in developing therapeutic agents (Madhura et al., 2014).

  • Organocatalysis

    Imidazol-1-yl-acetic acid has been introduced as an efficient, recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This highlights the compound's utility in green chemistry and its potential for recyclability in chemical syntheses (Nazari et al., 2014).

  • Transesterification/Acylation Catalyst

    Research on N-heterocyclic carbenes demonstrated their efficiency as catalysts in transesterification between esters and alcohols, underscoring the versatility of imidazole derivatives in facilitating chemical transformations (Grasa et al., 2002).

Biological and Antimicrobial Activities

  • Antimicrobial Activities

    The synthesis and evaluation of antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were conducted, revealing that the synthesized compounds demonstrated significant activity against a range of bacteria. This suggests the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2004).

  • Fluorescence Properties for Metal Ion Detection

    A study synthesized a new fluorescent compound for selectively determining Co2+ ions, indicating the compound's application in developing sensors for metal ion detection. The compound showed a better fluorescent quenching effect on Co2+ compared to other tested metal ions, underscoring its selectivity and potential utility in analytical chemistry (Li Rui-j, 2013).

properties

IUPAC Name

2-(4-methyl-1,3-dioxo-6-phenyl-7,8-dihydropurino[7,8-a]imidazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-18-13-12(14(24)21(16(18)25)9-11(22)23)20-8-7-19(15(20)17-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLKREACSGWUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-dioxo-6-phenyl-7,8-dihydropurino[7,8-a]imidazol-2-yl)acetic acid

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